Cas no 16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat)

16561-28-7 structure
Nombre del producto:12-O-Acetyl-phorbol-(13)-n-decanoat
12-O-Acetyl-phorbol-(13)-n-decanoat Propiedades químicas y físicas
Nombre e identificación
-
- 12-O-Acetyl-phorbol-(13)-n-decanoat
- 12-O-acetylphorbol 13-decanoate
- Cocarcinogen B7
- N-6
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- Phorbol acetate caprate
- 1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-9β-acetoxy-9aα-(decanoyloxy)-4aβ,7bα-dihydroxy-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- (1aR)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-Decahydro-5-oxo-3-(hydroxymethyl)-1,1,6,8α-tetramethyl-5H-cyclopropa[3,4]benz[1,2-e]azulene-4aβ,7bα,9β,9aα-tetrol 9-acetate 9a-decanoate
- (1aR)-1,1,6,8α-Tetramethyl-3-(hydroxymethyl)-4aβ,7bα-dihydroxy-9β-acetoxy-9aα-(decanoyloxy)-1,1aα,1bβ,4,4a,7aα,7b,8,9,9a-decahydro-5H-cyclopropa[3,4]benzo[1,2-e]azulene-5-one
- Phorbol monoacetate monodecanoate
- DTXSID40937109
- (1aR)-1,1,6,8alpha-Tetramethyl-3-(hydroxymethyl)-5-oxo-1,1aalpha,1bbeta,4,4a,7aalpha,7b,8,9,9a-decahydro-5H-cyclopr
- Decanoic acid, ester with phorbol acetate
- 12-O-Acetyl-phorbol-13-decanoate
- 20839-15-0
- [(1S,2S,6R,10S,11R,13S,14R,15R)-14-acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] decanoate
- 16561-28-7
- Decanoic acid, 9a-ester with 1,1a-alpha,1b-beta,4,4a,7a-alpha,7b,8,9,9a-decahydro-3-(hydroxymethyl)-4a-beta,7b-alpha,9-beta,9a-alpha-tetrahydroxy-1,1,6,8-alpha-tetramethyl-5H-cyclopropa(3,4)benz(1,2-e)azulen-5-one 9-acetate
- BRN 2610782
- Phorbol 12-acetate 13-decanoate
- 9-(Acetyloxy)-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9aH-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl decanoate
- 28878-88-8
- [acetoxy-dihydroxy-(hydroxymethyl)-tetramethyl-oxo-[?]yl] decanoate
- Phorbol acetate, caprate
- CHEMBL2375785
- Decanoic acid, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-9-(acetyloxy)-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-9aH-cyclopropa[3,4]benz[1,2-e]azulen-9a-yl ester
- 12-o-acetylphorbol-13-decanoate
- 5H-Cyclopropa(3,4)benz(1,2-e)azulen-5-one, 1,1a,1b,4,4a,7a,7b,8,9,9a-decahydro-4a,7b,9,9a-tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-, monoacetate monodecanoate
-
- Renchi: InChI=1S/C32H48O8/c1-7-8-9-10-11-12-13-14-25(35)40-32-26(29(32,5)6)23-16-22(18-33)17-30(37)24(15-19(2)27(30)36)31(23,38)20(3)28(32)39-21(4)34/h15-16,20,23-24,26,28,33,37-38H,7-14,17-18H2,1-6H3
- Clave inchi: CSJWNHJJHIAAIG-UHFFFAOYSA-N
- Sonrisas: CCCCCCCCCC(=O)OC12C(C3C=C(CO)CC4(O)C(C=C(C)C4=O)C3(O)C(C)C1OC(C)=O)C2(C)C |t:15,23|
Atributos calculados
- Calidad precisa: 560.335
- Masa isotópica única: 560.335
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 3
- Recuento de receptores de enlace de hidrógeno: 8
- Recuento de átomos pesados: 40
- Cuenta de enlace giratorio: 13
- Complejidad: 1090
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 8
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 4.4
- Superficie del Polo topológico: 130Ų
Propiedades experimentales
- Denso: 1.21
- Punto de ebullición: 661.1°C at 760 mmHg
- Punto de inflamación: 203.6°C
- índice de refracción: 1.562
12-O-Acetyl-phorbol-(13)-n-decanoat Literatura relevante
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
3. Book reviews
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
16561-28-7 (12-O-Acetyl-phorbol-(13)-n-decanoat) Productos relacionados
- 1119429-11-6(Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate)
- 2005953-30-8(3-(3-cyclopropylphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 2287312-04-1([3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]methanamine)
- 2248305-49-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methylpyrimidine-2-carboxylate)
- 2228539-65-7(1-(4,6-dichloropyrimidin-5-yl)-2-(methylamino)ethan-1-one)
- 2229303-00-6(1-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methylpropan-2-amine)
- 1017452-84-4(2-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]acetic acid)
- 1358886-73-3(N-(4-bromo-2-fluorophenyl)-6-fluoro-3-(pyrrolidine-1-carbonyl)quinolin-4-amine)
- 2228750-09-0(methyl 5-1-(aminomethyl)cyclobutyl-1-methyl-1H-pyrrole-2-carboxylate)
- 332358-18-6(N-(3-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide)
Proveedores recomendados
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Reactivos

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Taizhou Jiayin Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Jiangsu Xinsu New Materials Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.
Miembros de la medalla de oro
Proveedor de China
Reactivos
